4-(Oxetan-3-yl)phenol
Overview
Description
4-(Oxetan-3-yl)phenol is a chemical compound characterized by the presence of an oxetane ring attached to a phenol group. The oxetane ring is a four-membered cyclic ether, which is known for its high ring strain and unique reactivity.
Mechanism of Action
Target of Action
Oxetane derivatives have been widely used in medicinal chemistry, and they are present in key pharmaceutical products such as paclitaxel, taxotere, and oxetanocin-a . These drugs target protein microtubule functions in cells, which are crucial for cell division .
Mode of Action
Oxetanes are known to be strong hydrogen bond acceptors and can donate electron density as a lewis base . This property allows oxetanes to interact effectively with their targets, potentially altering the targets’ functions .
Biochemical Pathways
Oxetanes are known to undergo a broad range of chemical transformations . They can be formed through epoxide opening with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and moderate heating is usually required .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral . They can reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This could potentially impact the bioavailability of 4-(Oxetan-3-yl)phenol.
Result of Action
Oxetane-containing drugs like taxol and taxotere disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division .
Action Environment
The strained 4-membered ring of oxetane is a strong hydrogen bond acceptor and can be used to develop the solubility of a molecule without compromising its metabolic stability . This suggests that the compound’s action could be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
4-(Oxetan-3-yl)phenol plays a significant role in various biochemical reactions due to its ability to act as a hydrogen bond acceptor and donor. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial for regulating cellular processes. The oxetane ring’s ability to form hydrogen bonds enhances its interaction with these enzymes, potentially modulating their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The oxetane ring’s unique structure allows it to fit into enzyme active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At high doses, this compound can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interaction with these transporters can influence its distribution, affecting its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide in ethanol, leading to the formation of the oxetane ring . Another approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids offers a promising route for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxetan-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or Fremy’s salt.
Electrophilic Aromatic Substitution: The phenol group is highly reactive in electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na₂Cr₂O₇), Fremy’s salt.
Electrophilic Aromatic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃).
Ring-Opening: Nucleophiles (e.g., amines, alcohols), acids (e.g., HCl, H₂SO₄).
Major Products:
Oxidation: Quinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.
Ring-Opening: Various substituted alcohols and amines.
Scientific Research Applications
4-(Oxetan-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a valuable motif in drug design due to its ability to modulate physicochemical properties and improve metabolic stability.
Materials Science: The unique reactivity of the oxetane ring makes it useful in the synthesis of advanced materials, including polymers and resins.
Biological Studies: The compound’s ability to undergo various chemical transformations makes it a useful tool in studying biochemical pathways and enzyme mechanisms.
Comparison with Similar Compounds
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Thromboxane A2: A biologically active compound with an oxetane ring involved in platelet aggregation.
Taxol (Paclitaxel): A chemotherapy drug with an oxetane ring that stabilizes microtubules.
Uniqueness: 4-(Oxetan-3-yl)phenol is unique due to the combination of the oxetane ring and the phenol group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(oxetan-3-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMPXAZHUUVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315093 | |
Record name | 4-(3-Oxetanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402565-90-5 | |
Record name | 4-(3-Oxetanyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Oxetanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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